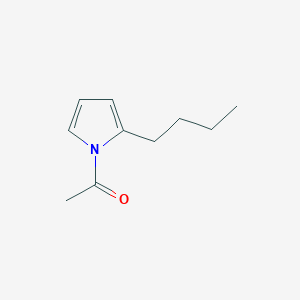
1-(2-Butyl-1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butyl-1H-pyrrol-1-yl)ethanone is a chemical compound that belongs to the class of pyrroles. It is also known as PBE or Pyrrolidine Butyl Ethyl Ketone. PBE has been studied for its potential applications in various fields including pharmaceuticals, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of PBE is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as GABA and glutamate. PBE has been shown to increase the release of GABA and decrease the release of glutamate, which can result in anticonvulsant and analgesic effects.
Effets Biochimiques Et Physiologiques
PBE has been shown to have several biochemical and physiological effects. In animal studies, PBE has been shown to reduce seizures and increase pain threshold. It has also been shown to improve memory and learning in animal models of Alzheimer's disease and Parkinson's disease. In insect studies, PBE has been shown to have insecticidal properties and can cause paralysis and death in insects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PBE in lab experiments is its relatively simple synthesis method. PBE can be synthesized from commercially available starting materials and does not require complex equipment. However, one limitation of using PBE is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions related to PBE. In pharmaceuticals, further studies are needed to fully understand the mechanism of action of PBE and its potential applications in the treatment of neurological disorders. In agriculture, further studies are needed to determine the effectiveness of PBE as a pesticide and its potential impact on the environment. In materials science, further studies are needed to explore the use of PBE as a monomer in the synthesis of polymeric materials.
Méthodes De Synthèse
The synthesis of PBE can be achieved by reacting butylamine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces a mixture of PBE and its isomer, 1-(1-Butyl-2-pyrrolidinyl)ethanone. The mixture can be separated by column chromatography to obtain pure PBE.
Applications De Recherche Scientifique
PBE has been studied for its potential applications in various fields. In pharmaceuticals, PBE has been shown to have anticonvulsant and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, PBE has been shown to have insecticidal properties and can be used as a pesticide. In materials science, PBE has been used as a monomer in the synthesis of polymeric materials.
Propriétés
Numéro CAS |
113676-12-3 |
|---|---|
Nom du produit |
1-(2-Butyl-1H-pyrrol-1-yl)ethanone |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(2-butylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-10-7-5-8-11(10)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
Clé InChI |
QYZOAIFEOLFZCD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CN1C(=O)C |
SMILES canonique |
CCCCC1=CC=CN1C(=O)C |
Synonymes |
1H-Pyrrole, 1-acetyl-2-butyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



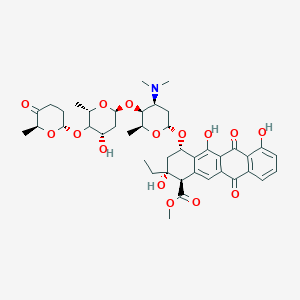
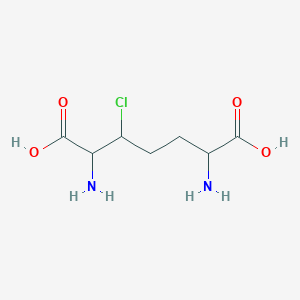
![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)
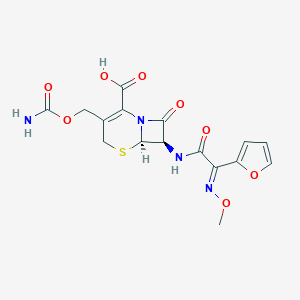
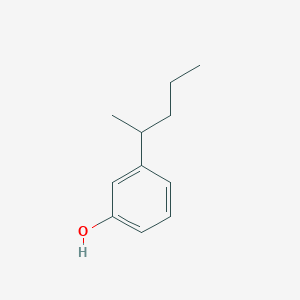
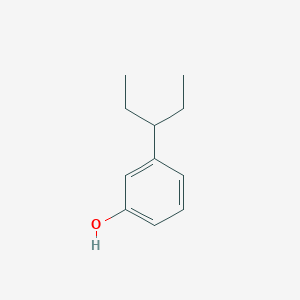
![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
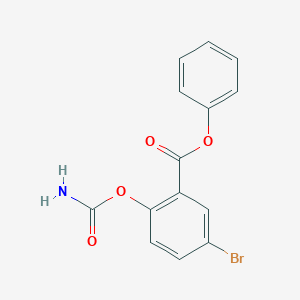
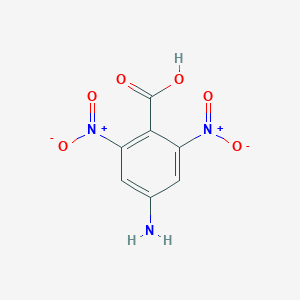
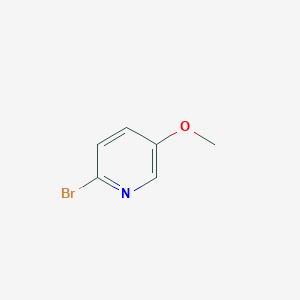
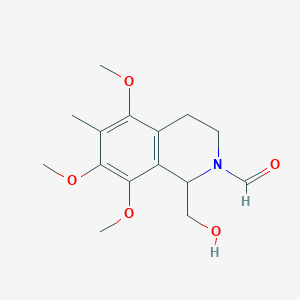
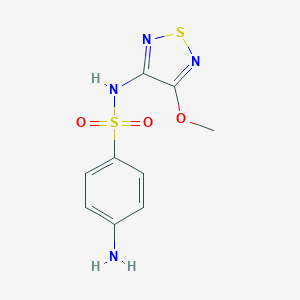
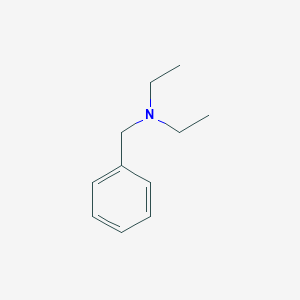
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)